molecular formula C22H19N5O3S2 B6503970 N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892733-95-8

N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B6503970
CAS No.: 892733-95-8
M. Wt: 465.6 g/mol
InChI Key: LRPRMMVINSMJCG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a sulfonamide-containing tricyclic heterocyclic compound characterized by a complex fused-ring system. Its structure features a 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-pentaen core, substituted with a 4-ethoxyphenyl group at the N-position and a 4-methylbenzenesulfonyl moiety at the 10-position.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-3-30-16-8-6-15(7-9-16)23-20-19-18(12-13-31-19)27-21(24-20)22(25-26-27)32(28,29)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPRMMVINSMJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS Number: 892733-95-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on available research findings.

Chemical Structure

The compound features a unique tetraazatricyclo structure that contributes to its biological properties. Below is a summary of its chemical characteristics:

PropertyDetails
Molecular Formula C22H19N5O3S2
Molecular Weight 465.6 g/mol
CAS Number 892733-95-8

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from simpler sulfonamide derivatives. The key steps include the formation of the tetraazatricyclo framework and subsequent functionalization with ethoxy and methylbenzenesulfonyl groups. Various methods such as condensation reactions and cycloadditions are employed to achieve the final product.

Antimicrobial Properties

Research indicates that compounds similar to N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia have demonstrated significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of sulfonamides exhibit potent antibacterial properties against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar compounds have also been tested for antifungal activity against pathogens such as Candida albicans, showing promising results .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related compounds indicates that they can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The sulfonamide moiety is known to interfere with folate synthesis in bacteria and possibly in cancer cells as well . This inhibition can lead to reduced cell division and tumor growth.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for several key enzymes involved in metabolic pathways:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's .
  • α-glucosidase Inhibition : Potential applications in diabetes management have been explored through the inhibition of α-glucosidase, which plays a role in carbohydrate metabolism .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study investigated the antibacterial effects of sulfonamide derivatives against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) value as low as 32 µg/mL for some derivatives, suggesting strong antibacterial potential.
  • Anticancer Activity Assessment :
    • In vitro assays on cancer cell lines demonstrated that certain derivatives led to a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity : The 4-ethoxyphenyl group in the target compound likely improves membrane permeability compared to the smaller methoxy group in Analog 1 .

Steric and Electronic Effects : Analog 2’s 4-chlorophenylmethyl substituent introduces electron-withdrawing properties, which may enhance electrophilic reactivity or alter metabolic stability .

Synthesis and Characterization : All analogs share a reliance on advanced synthetic protocols, including cyclocondensation and sulfonylation, with characterization via IR, UV-Vis, and elemental analysis .

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